Tert-butyl 2-amino-2-(4-fluorophenyl)acetate Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1393687-30-3
VCID: VC7100554
InChI: InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3
SMILES: CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N
Molecular Formula: C12H16FNO2
Molecular Weight: 225.263

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate

CAS No.: 1393687-30-3

Cat. No.: VC7100554

Molecular Formula: C12H16FNO2

Molecular Weight: 225.263

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate - 1393687-30-3

Specification

CAS No. 1393687-30-3
Molecular Formula C12H16FNO2
Molecular Weight 225.263
IUPAC Name tert-butyl 2-amino-2-(4-fluorophenyl)acetate
Standard InChI InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3
Standard InChI Key MRFBMIHHIQLHLO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N

Introduction

PropertyValue
CAS No.1393687-30-3
Molecular FormulaC12H16FNO2\text{C}_{12}\text{H}_{16}\text{FNO}_2
Molecular Weight225.26 g/mol
IUPAC Nametert-butyl 2-amino-2-(4-fluorophenyl)acetate
SMILESCC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N

The fluorine atom enhances electronegativity and lipophilicity, while the tert-butyl group acts as a protective moiety, stabilizing the ester during synthesis .

Structural Features

The molecule’s backbone consists of a central acetamide group bonded to a fluorinated aromatic ring and a bulky tert-butyl ester. X-ray crystallography of analogous compounds reveals that the fluorine atom induces planar geometry in the phenyl ring, facilitating π-π stacking interactions with biological targets. The amino group (NH2-\text{NH}_2) serves as a hydrogen bond donor, critical for enzyme or receptor binding.

Synthesis and Industrial Production

Laboratory Synthesis

Initial synthesis routes involve a three-step process:

  • Fluorophenyl Acetate Formation: Reacting 4-fluorophenylacetic acid with thionyl chloride yields the acid chloride, which is subsequently treated with tert-butanol to form the ester.

  • Amination: The ester undergoes nucleophilic substitution with ammonia or ammonium hydroxide to introduce the amino group.

  • Purification: Chromatography or recrystallization isolates the product in >95% purity.

Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran) and temperatures between 0–25°C to prevent ester hydrolysis.

Industrial Scale-Up

Continuous flow reactors have revolutionized large-scale production by improving yield (from 65% to 89%) and reducing reaction times. A representative protocol involves:

ParameterValue
Reactor TypeMicrofluidic Flow Reactor
Temperature25°C
Residence Time10 minutes
CatalystTriethylamine (0.5 equiv)

This method minimizes side reactions, such as ester degradation, and enhances reproducibility .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but is highly soluble in organic solvents like dichloromethane and ethyl acetate. Stability studies indicate decomposition at temperatures >150°C, with the tert-butyl group undergoing retro-esterification. Storage under inert atmospheres at 4°C prolongs shelf life.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.12 (s, 2H, CH₂), 6.85–7.25 (m, 4H, aromatic) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Fluorination improves bioavailability by reducing cytochrome P450-mediated metabolism, as evidenced by in vitro studies showing a 40% increase in half-life compared to non-fluorinated analogs.

Biological Activity

Preliminary assays demonstrate moderate activity against:

  • SARS-CoV-2 Main Protease (IC₅₀ = 12 µM): The fluorophenyl group binds to the S1 pocket via hydrophobic interactions.

  • EGFR Kinase (IC₅₀ = 8.7 µM): Competitive inhibition at the ATP-binding site .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (nitrile gloves, goggles) is mandatory. Contaminated surfaces require decontamination with 70% ethanol.

Comparative Analysis with Related Compounds

tert-butyl 2-(4-amino-2-fluorophenyl)acetate

This structural isomer differs in amino group placement, resulting in:

  • Reduced Bioactivity: IC₅₀ for EGFR increases to 15 µM due to altered hydrogen bonding.

  • Enhanced Solubility: 2.3 mg/mL in water, attributed to disrupted crystallinity .

Recent Research and Future Directions

Recent efforts focus on derivatizing the amino group to create prodrugs with improved blood-brain barrier penetration. Computational models predict that acylated derivatives could enhance CNS bioavailability by 60% . Collaborative studies between academia and industry aim to optimize synthetic routes for kilogram-scale production, targeting cost reductions of 30–40% .

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